molecular formula C12H16O2 B082272 Benzyl valerate CAS No. 10361-39-4

Benzyl valerate

Cat. No.: B082272
CAS No.: 10361-39-4
M. Wt: 192.25 g/mol
InChI Key: YZJCDVRXBOPXSQ-UHFFFAOYSA-N
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Description

Benzyl valerate, also known as benzyl pentanoate, is an organic ester compound formed from the reaction between benzyl alcohol and valeric acid. It is characterized by its pleasant aroma and is commonly used in the fragrance and flavor industries. The molecular formula of this compound is C12H16O2, and it has a molecular weight of 192.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl valerate is typically synthesized through an esterification reaction between benzyl alcohol and valeric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction is as follows:

C5H9COOH+C6H5CH2OHC5H9COOCH2C6H5\text{C}_5\text{H}_9\text{COOH} + \text{C}_6\text{H}_5\text{CH}_2\text{OH} \rightarrow \text{C}_5\text{H}_9\text{COOCH}_2\text{C}_6\text{H}_5 C5​H9​COOH+C6​H5​CH2​OH→C5​H9​COOCH2​C6​H5​

Properties

IUPAC Name

benzyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJCDVRXBOPXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065052
Record name Pentanoic acid, phenylmethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10361-39-4
Record name Benzyl pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10361-39-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, phenylmethyl ester
Source EPA Chemicals under the TSCA
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Record name Pentanoic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl valerate
Source European Chemicals Agency (ECHA)
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Record name BENZYL VALERATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of benzyl valerate in organic synthesis?

A1: this compound serves as a valuable building block in complex molecule synthesis. Notably, it's a key intermediate in the total synthesis of bleomycin A2, a clinically important anticancer drug. [] The synthesis strategy utilizes this compound along with other essential components like threonylbithiazole, pyrimidoblamic acid, and sugar moieties to construct the intricate bleomycin A2 molecule.

Q2: Can you describe an efficient method for synthesizing this compound?

A2: Yes, a highly efficient synthesis method utilizes a tributyl amine-functionalized strongly basic anion exchange resin as a phase-transfer catalyst. [] This catalyst facilitates the nucleophilic substitution reaction between benzyl alcohol and valeric acid, resulting in this compound. This method boasts near-quantitative yields (close to 100%) under optimized conditions.

Q3: What factors were investigated to optimize the yield of this compound in the catalytic synthesis?

A3: Researchers systematically explored the impact of various reaction parameters on this compound yield. These included:

  • Catalyst loading: Increasing catalyst concentration up to a certain point accelerated the reaction; beyond that, further addition provided no significant benefit. []

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